Lysergide

Catalog No.
S3351313
CAS No.
50-37-3
M.F
C20H25N3O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergide

CAS Number

50-37-3

Product Name

Lysergide

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1

InChI Key

VAYOSLLFUXYJDT-RDTXWAMCSA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Solubility

Water soluble

Synonyms

Acid Diethylamide, Lysergic, Diethylamide, Lysergic Acid, LSD, LSD 25, LSD-25, Lysergic Acid Diethylamide, Lysergic Acid Diethylamide Tartrate, Lysergide

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Neurochemistry and Perception

LSD's primary effect is on the brain's serotonin system, particularly the 5-HT2A receptor []. Researchers use LSD to study this system's role in perception, cognition, and mood. By observing how LSD alters these functions, scientists can gain insights into how the serotonin system normally works [].

Mental Health Conditions

There's renewed interest in using LSD to treat mental health conditions like anxiety and depression. Early studies showed promise, but research ceased due to LSD's illegal status []. Current research is investigating LSD-assisted therapy in controlled settings [].

Lysergide, commonly known as lysergic acid diethylamide (LSD), is a semi-synthetic compound derived from lysergic acid, which is obtained from the ergot fungus (Claviceps purpurea). First synthesized in 1938 by Swiss chemist Albert Hofmann, its psychedelic properties were discovered in 1943. Lysergide is classified as an indole alkaloid and is recognized for its potent hallucinogenic effects, primarily through its action on serotonin receptors in the brain, particularly the 5-HT2A receptor .

LSD's mechanism of action is not fully understood, but it is believed to interact with the serotonin system in the brain. Serotonin is a neurotransmitter involved in mood, perception, and cognition []. LSD is thought to bind to serotonin receptors, leading to altered brain activity and the characteristic psychedelic effects of the drug [].

That contribute to its stability and reactivity. It is a chiral compound with two stereocenters, allowing for the existence of multiple stereoisomers, although only the d-isomer exhibits significant psychoactive properties. The compound is sensitive to environmental factors; it can degrade when exposed to light and moisture. In aqueous solutions, LSD can convert to inactive forms such as "lumi-LSD" due to hydrolysis and photolytic reactions .

Key reactions include:

  • Epimerization: The C-5 and C-8 positions are prone to epimerization under basic conditions, leading to the formation of iso-LSD.
  • Nucleophilic Attacks: The double bond between the C-8 position and the aromatic ring can be attacked by nucleophiles, resulting in degradation products .

Lysergide exhibits a range of biological activities primarily through its interaction with serotonin receptors. It is known to induce profound alterations in perception, mood, and cognition. The primary effects include:

  • Hallucinations: Visual and auditory distortions are common.
  • Euphoria: Users often report feelings of intense happiness or well-being.
  • Altered Sense of Time: Time perception can be significantly distorted.
  • Psychological Effects: These can include anxiety, paranoia, and in some cases, psychotic episodes .

The pharmacokinetics of lysergide show that it has a relatively short plasma half-life of approximately 2.5 hours, but its effects can last for up to 12 hours depending on dosage .

The synthesis of lysergide typically involves several steps starting from lysergic acid. Key methods include:

  • Activation of Lysergic Acid: This can be done using reagents like phosphoryl chloride or carbonyldiimidazole.
  • Reaction with Diethylamine: The activated lysergic acid is reacted with diethylamine to form lysergide.
  • Purification: The product is purified through recrystallization or chromatography to isolate the desired isomer .

The synthesis process is complex and requires skilled chemists due to the sensitivity of the compounds involved.

Lysergide has been explored for various applications:

  • Psychotherapy: Historically used in psychotherapy for treating anxiety and depression; recent studies have revisited its potential therapeutic uses in mental health treatment .
  • Research Tool: Employed in neuroscience research to study serotonin receptor functions and brain activity related to perception and consciousness .
  • Recreational Use: While illegal in many jurisdictions, it has been used recreationally for its psychoactive effects since the 1960s .

Research on lysergide interactions focuses on its binding affinity and effects on serotonin receptors. It primarily acts as a partial agonist at the 5-HT2A receptor, leading to its hallucinogenic effects. Studies also indicate interactions with other neurotransmitter systems, including dopamine and norepinephrine pathways, which may contribute to its complex psychological effects .

Adverse interactions can occur when combined with other substances, leading to heightened risks of psychological distress or adverse physical reactions.

Lysergide shares structural similarities with several other compounds within the indole alkaloid family. Notable comparisons include:

Compound NameStructure TypePsychoactive PropertiesUnique Features
PsilocybinTryptamine derivativeYesFound in magic mushrooms; converts to psilocin
N,N-DimethyltryptamineTryptamine derivativeYesKnown for intense hallucinations; shorter duration
MescalinePhenethylamine derivativeYesDerived from peyote cactus; distinct cultural use
DihydroergotamineErgoline derivativeLimitedUsed medically for migraine treatment
ErgineErgoline derivativeLimitedLess potent than lysergide; found in morning glory seeds

Lysergide's uniqueness lies in its high potency and specific receptor interactions that result in profound psychological effects compared to these similar compounds .

Serotonergic System Modulation Mechanisms

5-HT2A Receptor Allosteric Interactions

Lysergide exerts its primary psychoactive effects through high-affinity interactions with serotonin 2A (5-HT2A) receptors, which belong to the G protein-coupled receptor (GPCR) family. Structural studies reveal that lysergide binds within the orthosteric pocket of the 5-HT2A receptor, inducing conformational rearrangements critical for receptor activation [2] [3]. The ergoline core of lysergide forms hydrophobic contacts with transmembrane helices III, IV, and V, while its diethylamide moiety engages extracellular loop 2 (EL2), creating a “lid” that stabilizes the ligand-receptor complex [2]. This interaction reduces lysergide’s dissociation rate, resulting in a residence time of approximately 44 minutes at 5-HT2A receptors [2].

Molecular dynamics simulations demonstrate that EL2 residue L229 acts as a kinetic latch, restricting lysergide’s egress from the binding pocket [2]. Mutagenesis studies (e.g., L229A) accelerate lysergide’s dissociation 10-fold, attenuating β-arrestin recruitment without significantly altering Gq-mediated signaling [2]. This phenomenon highlights lysergide’s functional selectivity, where ligand-binding kinetics differentially modulate downstream pathways. The diethylamide group’s stereochemical orientation further dictates signaling bias, as evidenced by the reduced activity of enantiomers like RRAz compared to SSAz [2].

Lysergide’s binding also induces unique rearrangements in transmembrane helices 5 and 6, facilitating coupling to Gq/11 proteins and subsequent phospholipase C (PLC) activation [1] [3]. This triggers intracellular calcium mobilization and inositol phosphate accumulation, initiating a cascade of events linked to altered cortical excitability and perceptual changes [1] [3].

Cross-Talk Between Monoaminergic Pathways

Beyond 5-HT2A receptors, lysergide exhibits moderate affinity for dopamine D2 receptors, forming heteromeric complexes that modulate dopaminergic signaling [4]. These D2–5-HT2A receptor complexes exhibit enhanced recognition of dopamine, suggesting a mechanism for lysergide’s indirect modulation of reward pathways [4]. Additionally, lysergide’s weak antihistaminergic activity at H1 receptors may contribute to peripheral autonomic effects, though central implications remain unclear [4].

Functional coupling between 5-HT2A and 5-HT1A receptors has been proposed, wherein lysergide-induced 5-HT2A activation suppresses 5-HT1A-mediated inhibitory signaling in prefrontal cortical regions [3]. This disinhibition potentiates glutamatergic transmission, creating a feedforward loop that amplifies network-level excitability [3].

Glutamatergic System Entrainment Hypotheses

Lysergide’s 5-HT2A receptor agonism indirectly modulates glutamatergic signaling through thalamocortical and cortico-striatal circuits. Activation of layer V pyramidal neurons in the prefrontal cortex enhances glutamate release onto postsynaptic AMPA and NMDA receptors, facilitating long-term potentiation (LTP) in downstream regions [3]. This effect is mediated by 5-HT2A-driven PLC activation, which reduces potassium channel conductance and increases neuronal firing rates [3].

Electrophysiological studies suggest that lysergide enhances gamma oscillatory activity (30–80 Hz) in the cortex, a process dependent on glutamate-mediated synchronization of pyramidal-interneuron networks [3]. These oscillations are hypothesized to underlie sensory hyperintegration and synesthetic experiences reported during lysergide intoxication.

Network-Level Neurotransmission Alteration Models

Lysergide disrupts hierarchical information processing by decoupling the default mode network (DMN) from sensory-association networks. Functional MRI studies correlate this decoupling with increased entropy in cortical activity patterns, potentially explaining ego-dissolution phenomena [3].

The compound also strengthens feedback connectivity between higher-order cortices and primary sensory regions, enabling aberrant cross-modal percept integration [3]. This is mechanistically linked to 5-HT2A-mediated enhancement of NMDA receptor currents in layer V neurons, which lowers the threshold for spike-timing-dependent plasticity [3].

At the mesoscale, lysergide reduces the modularity of functional brain networks, fostering a hyperconnected state that persists beyond acute intoxication [3]. This aligns with reports of sustained changes in cognitive flexibility and emotional processing following lysergide exposure.

Resting-State Functional Magnetic Resonance Imaging Connectivity Analysis

Resting-state functional magnetic resonance imaging connectivity analysis has emerged as a cornerstone methodology for investigating the neural mechanisms underlying lysergide-induced altered states of consciousness. This approach measures correlated activities between different brain regions when participants are instructed to simply let their mind wander, without focusing on any specific task [1]. The technique provides unique insights into how lysergide disrupts normal patterns of brain connectivity and reorganizes large-scale neural networks.

Contemporary research utilizing resting-state functional magnetic resonance imaging has revealed that lysergide administration is associated with extensive alterations in functional brain connectivity [2] [3]. These studies consistently demonstrate that lysergide produces predominantly increases in connectivity between brain regions, with particularly robust findings showing increased connectivity within the thalamocortical system [2]. The methodology has proven especially valuable for examining the drug's effects on established resting-state networks, including the default mode network, which plays a crucial role in self-referential processing and introspective functions.

Multiple independent studies have employed rigorous placebo-controlled, double-blind, cross-over designs to examine lysergide's effects on resting-state connectivity. One landmark investigation examined 20 healthy participants across two scanning sessions, revealing marked decreases in coactivation within several resting-state networks including visual, sensorimotor, auditory networks, and the default mode network under lysergide compared to placebo [4]. Conversely, between-network connectivity was widely increased, with all investigated networks affected to some extent. Seed-to-voxel analyses consistently indicated increased connectivity between networks and subcortical structures including the thalamus and striatum, as well as cortical hub structures such as the precuneus and anterior cingulate cortex [4].

The methodological approach typically involves acquiring resting-state blood oxygen level-dependent scans during eyes-closed, task-free conditions. Data acquisition protocols generally span 12-16 minutes per scanning session, with lysergide administration occurring 75-135 minutes prior to imaging to capture peak drug effects [5] [6]. Preprocessing pipelines follow established standards including motion correction, spatial normalization, and temporal filtering to isolate low-frequency fluctuations characteristic of resting-state networks.

Advanced analytical techniques have been applied to resting-state functional magnetic resonance imaging data from lysergide studies, including independent component analysis for network identification and graph theory approaches for characterizing global brain organization [4]. These methods have revealed that lysergide significantly alters the hierarchical organization of brain networks, with reduced modularity and increased global connectivity patterns [7]. The drug appears to flatten the brain's control energy landscape, making transitions between different brain states more energetically favorable [8].

Dynamic Causal Modelling of Cortical Hierarchies

Dynamic causal modelling represents a sophisticated methodological approach for investigating the directed influences and effective connectivity among neuronal populations affected by lysergide administration. This framework enables researchers to specify biologically plausible models of neural dynamics and test specific hypotheses about how psychedelics alter information flow within cortical hierarchies [9] [10].

Recent applications of dynamic causal modelling to lysergide research have employed regression dynamic causal modelling, a novel technique that assesses whole-brain effective connectivity during resting-state functional magnetic resonance imaging [11] [12]. This approach has been applied to data from randomized, placebo-controlled, double-blind, cross-over trials involving 45 participants administered 100 micrograms lysergide and placebo across two resting-state functional magnetic resonance imaging sessions [12]. The methodology revealed predominantly stronger interregional connectivity and reduced self-inhibition under lysergide compared to placebo, with notable exceptions in occipital brain regions and subcortical areas which showed weakened interregional connectivity and increased self-inhibition.

The dynamic causal modelling framework has proven particularly valuable for examining lysergide's effects on cortico-striato-thalamo-cortical pathways, which are implicated in the gating of sensory and sensorimotor information to the cortex [13] [14]. Spectral dynamic causal modelling applied to resting-state functional magnetic resonance imaging data has identified specific connectivity changes within these circuits. Fully connected dynamic causal modelling models were specified for treatment conditions to investigate connectivity between key regions including the thalamus, ventral striatum, posterior cingulate cortex, and temporal cortex [13].

Results from dynamic causal modelling analyses have confirmed major predictions of the thalamic filter model, demonstrating that lysergide alters effective connectivity within cortico-striato-thalamo-cortical pathways [13]. Specifically, lysergide increased effective connectivity from the thalamus to the posterior cingulate cortex in a manner dependent on serotonin 2A receptor activation, while decreasing effective connectivity from the ventral striatum to the thalamus independently of serotonin 2A receptor activation [13]. These findings suggest that lysergide disrupts normal thalamic gating functions, potentially explaining its consciousness-altering effects.

The methodological advantages of dynamic causal modelling include its ability to determine the valence of connections, defining whether they are excitatory or inhibitory in nature [13]. This capability has revealed that lysergide's effects involve complex patterns of both enhanced excitatory connections and altered inhibitory signaling. The approach also enables researchers to examine how pharmacological manipulations, such as serotonin 2A receptor antagonism with ketanserin, modify effective connectivity patterns [13].

Machine learning applications have been integrated with dynamic causal modelling approaches to lysergide research, with effective connectivity parameters successfully discriminating between lysergide and placebo conditions with high accuracy of 91.11% [12]. This finding highlights the potential clinical utility of effective connectivity measures as biomarkers for lysergide's neural effects. The methodology has also demonstrated strong correlations between effective connectivity changes and subjective effects of lysergide, suggesting that dynamic causal modelling captures mechanistically relevant aspects of the drug's action [12].

Electrophysiological Signature Characterization

Electrophysiological approaches provide complementary insights into lysergide's neural mechanisms by offering high temporal resolution measurements of brain activity. These methodologies encompass electroencephalography, magnetoencephalography, and direct neural recordings, each contributing unique perspectives on the drug's effects on neural oscillations and information processing.

Magnetoencephalography studies have revealed that lysergide produces marked decreases in oscillatory power across multiple frequency bands during resting-state conditions [5] [15]. In a comprehensive study involving 20 healthy participants, lysergide decreased oscillatory power in delta (1-4 Hz), theta (4-8 Hz), alpha (8-15 Hz), and beta (15-30 Hz) frequency bands, with effects reaching significance in most sensors for lower-frequency bands [15]. Source modeling analyses revealed that these power decreases were distributed throughout the brain, with significant effects particularly evident in the posterior cingulate cortex, precuneus, and other high-level cortical regions [15].

The alpha frequency band has emerged as particularly sensitive to lysergide's effects, with consistent findings of decreased alpha power correlating with key subjective experiences. Significant relationships have been established between ego-dissolution ratings and decreased alpha power, as well as between simple visual hallucinations and reduced alpha power [15]. Analysis of power spectral density has shown that lysergide not only reduces alpha amplitude but also shifts the peak alpha frequency higher, from approximately 10 Hz under placebo conditions to 12 Hz under lysergide [15].

Electroencephalography methodologies have been successfully applied to examine lysergide's effects at both moderate and low doses. Studies employing rigorous double-blind, placebo-controlled designs have demonstrated that even low doses of lysergide (13-26 micrograms) produce dose-dependent reductions in oscillatory power across delta, theta, alpha, beta, and gamma frequency bands during both eyes-closed and eyes-open resting conditions [16] [17]. These effects were most pronounced over default mode network regions, particularly electrodes positioned over the posterior cingulate cortex [17].

Event-related potential methodologies have provided insights into lysergide's effects on neural information processing. Studies have shown that lysergide dose-dependently reduces amplitudes of P300 and N170 components while increasing P100 latency during visual oddball paradigms [16] [17]. The P300 component, which reflects cognitive processing of infrequent stimuli, showed particularly robust reductions under lysergide administration. These findings suggest that lysergide affects both early perceptual processing stages and later cognitive evaluation processes.

Comparative electrophysiological studies across different psychedelic compounds have revealed commonalities in their neural signatures. Research examining psilocin, lysergide, mescaline, and 2,5-dimethoxy-4-bromoamphetamine in freely moving rats demonstrated that all compounds induced overall decreases in electroencephalography activity, with effects most prominent during 50-60 minute time windows post-administration [18]. The studies employed sophisticated methods including 14 cortical electroencephalography electrodes with behavioral activity co-registration, analyzing only segments corresponding to behavioral inactivity to achieve high translational validity [18].

In vivo electrophysiological recordings in animal models have provided mechanistic insights into lysergide's cellular effects. Studies employing extracellular single-unit recordings in anesthetized mice revealed that lysergide produces complex, dose-dependent modulation of neural firing patterns [19] [20]. In reticular thalamus neurons, lysergide decreased spontaneous firing and burst-firing activity in 50% of recorded neurons in a dose-response fashion starting at 10 micrograms per kilogram, while another population of neurons showed increased firing and burst-firing activity starting at 40 micrograms per kilogram [19]. These effects were accompanied by increased firing and burst-firing activity in thalamocortical neurons of the mediodorsal thalamus, suggesting that lysergide modulates thalamic gating functions through complex interactions with different neuronal populations [19].

Psychometric Instrument Development for Altered States

The development and validation of psychometric instruments for assessing lysergide-induced altered states of consciousness represents a critical methodological advancement in psychedelic research. These instruments enable systematic quantification of subjective experiences and provide standardized measures for comparing drug effects across studies and populations.

The Five-Dimensional Altered States of Consciousness Questionnaire stands as the most widely utilized instrument in lysergide research, employed in 82.6% of lysergide studies according to systematic reviews [21]. This comprehensive questionnaire measures altered states across five primary dimensions: oceanic boundlessness, dread of ego dissolution, visionary restructuralization, auditory alterations, and reduction of vigilance [22]. The instrument has demonstrated excellent psychometric properties and enables dose-response relationship analyses across different lysergide administration protocols.

Research utilizing the Five-Dimensional Altered States of Consciousness Questionnaire has revealed dose-dependent effects of lysergide on consciousness alterations. Studies comparing 100 and 200 microgram doses demonstrated that higher doses produced significantly greater ratings on blissful state, insightfulness, and changed meaning of percepts subscales [22]. Importantly, these studies found that plasma levels of lysergide were not consistently correlated with subjective effects, with the notable exception of ego dissolution at 100 microgram doses, suggesting that certain effects may reflect direct pharmacological action while others may involve more complex psychological processes [22].

The Mystical Experience Questionnaire has been specifically employed to assess transcendent experiences induced by lysergide administration. Research using 200 microgram doses found that lysergide induced mystical experiences comparable to those reported in lysergide-assisted psychotherapy studies, though these were less frequent than those reported for psilocybin in similar populations [22]. The questionnaire measures mystical experiences across four dimensions: unity, noetic quality, sacredness, positive mood, transcendence of time and space manifestations, and ineffability [21].

Specialized instruments have been developed to assess specific aspects of the lysergide experience. The Ego Dissolution Inventory, an eight-item questionnaire scored on visual analog scales from 0 to 100, specifically measures the subjective feeling of compromised sense of self that is regarded as central to the psychedelic experience [21]. This instrument has demonstrated excellent internal consistency and provides targeted assessment of one of lysergide's most characteristic effects.

The Challenging Experience Questionnaire represents another important development in psychometric assessment, designed to quantify difficult or distressing aspects of psychedelic experiences. This 26-item instrument, rated on six-point Likert scales, assesses seven factors including grief, fear, death, insanity, isolation, physical distress, and paranoia [21]. The questionnaire enables comprehensive assessment of adverse subjective effects and contributes to safety monitoring in lysergide research protocols.

Advanced psychometric approaches have incorporated visual analog scales and purpose-made Likert scales tailored to specific research questions. These instruments, while less standardized than established questionnaires, appear in 60.9% of lysergide studies according to systematic analyses [21]. Such approaches allow researchers to capture specific subjective dimensions relevant to their particular hypotheses while maintaining quantitative assessment capabilities.

Cross-cultural validation efforts have expanded the applicability of psychometric instruments across different populations. The Mystical Experience Questionnaire has been translated and validated in French and Finnish among recreational psychedelic users, while the Five-Dimensional Altered States of Consciousness Questionnaire has been applied across multiple countries including Switzerland, the United States, the United Kingdom, and Spain [21]. These validation studies ensure that psychometric assessments maintain reliability and validity across diverse cultural contexts.

Database development initiatives have created comprehensive repositories of psychometric data from lysergide studies. The Altered States Database represents a systematic collection of questionnaire data extracted from 165 journal articles, enabling calculation of comparable psychometric values and dose-response relationships across different studies and substances [23] [24]. This resource facilitates meta-analyses and provides standardized benchmarks for interpreting lysergide effects in clinical and research contexts.

Physical Description

Prismatic crystals (from benzene). Tasteless and odorless. A hallucinogen.

Color/Form

Pointed prisms from benzene
Colorless

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.199762429 g/mol

Monoisotopic Mass

323.199762429 g/mol

Heavy Atom Count

24

Taste

Tasteless

LogP

2.95
2.95 (LogP)
log Kow = 2.95

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

176 to 185 °F (NTP, 1992)
82 °C
Crystals (with 1-2 molecules of water) in plates from water. MP: 240 °C (decomposes). Amphoteric; moderately soluble in pyridine; slightly soluble in water and neutral organic sovents; soluble in alkaline and acid solutions /Lysergic acid/

UNII

8NA5SWF92O

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.56%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (97.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H351 (97.56%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: LSD, also known as lysergic acid diethylamide, is a colorless, prism-like solid. It is odorless and tasteless. It is moderately soluble in water. It is also known by street names Acid, Blotter, Dots, and Yellow Sunshine. It is a Schedule I drug of the Controlled Substances Act. USE: LSD is an illegal drug of abuse. It is one of the most powerful mood-changing chemicals. EXPOSURE: Exposure will occur in people making it illegally and distributing and using LSD. LSD released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: LSD is a hallucinogen that alters awareness of surrounding objects and conditions, thoughts and feelings. It causes hallucinations or sensations of images that appear real but are not. Increased heart rate, blood pressure, breathing rate and rise in body temperature occurs. Sleeplessness, appetite loss, shaking and sweating has also been reported. Anxiety, panic attacks, depression and schizophrenia can result from using LSD. LSD users can suffer from flashbacks during times of increased stress. Miscarriages and congenital birth defects have been reported in some humans following LSD abuse during pregnancy. In laboratory animals, pregnancy loss, birth defects, and altered nervous system and eye development were observed in some studies following exposure to LSD during pregnancy. Data on the potential for LSD to cause cancer in humans or laboratory animals were not available. The potential for LSD to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)[FOR MORE INFORMATION: (1) National Library of Medicine Hazardous Substances Data Bank. Available from, as of Oct 11, 2017: http://toxnet.nlm.nih.gov/newtoxnet/hsdb.htm (2) IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man. Available from, as of Oct 11, 2017: http://monographs.iarc.fr/ENG/Classification/index.php (3) National Institutes of Health. National Institute on Drug Abuse. Drug Facts. Hallucinogens. Jan 2016. Available from, as of Oct 11, 2017: https://www.drugabuse.gov/publications/drugfacts/hallucinogens (4) National Library of Medicine. MedlinePlus. LSD. Available from, as of Oct 11, 2017: https://medlineplus.gov/ency/patientinstructions/000795.htm (5) National Toxicology Program. 2016. Report on Carcinogens, 14th ed., Research Triangle Park, NC: US Dept Health Human Serv, Public Health Serv. Available from, as of Oct 11, 2017: https://ntp.niehs.nih.gov/pubhealth/roc/index-1.html (6) US DEA. Office of Diversion Control. D-lysergic acid diethylamide. Available from, as of September 27, 2017: https://www.deadiversion.usdoj.gov/index.html (7) US DEA; Title 21 Code Fed Reg. Part 1308 - Schedules of Controlled Substances. Schedules. Sec 1308.11(d). Schedule I.

Therapeutic Uses

Hallucinogens; Serotonin Agonists; Serotonin Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lysergic Acid Diethylamide is included in the database.
/EXPL THER/ Psychedelic drugs such as lysergic acid diethylamide (LSD) were used extensively in psychiatry in the past and their therapeutic potential is beginning to be re-examined today. Psychedelic psychotherapy typically involves a patient lying with their eyes-closed during peak drug effects, while listening to music and being supervised by trained psychotherapists. In this context, music is considered to be a key element in the therapeutic model; working in synergy with the drug to evoke therapeutically meaningful thoughts, emotions and imagery. The underlying mechanisms involved in this process have, however, never been formally investigated. Here we studied the interaction between LSD and music-listening on eyes-closed imagery by means of a placebo-controlled, functional magnetic resonance imaging (fMRI) study. Twelve healthy volunteers received intravenously administered LSD (75 ug) and, on a separate occasion, placebo, before being scanned under eyes-closed resting conditions with and without music-listening. The parahippocampal cortex (PHC) has previously been linked with (1) music-evoked emotion, (2) the action of psychedelics, and (3) mental imagery. Imaging analyses therefore focused on changes in the connectivity profile of this particular structure. Results revealed increased PHC-visual cortex (VC) functional connectivity and PHC to VC information flow in the interaction between music and LSD. This latter result correlated positively with ratings of enhanced eyes-closed visual imagery, including imagery of an autobiographical nature. These findings suggest a plausible mechanism by which LSD works in combination with music listening to enhance certain subjective experiences that may be useful in a therapeutic context.
/EXPL THER/ A recently published study showed the safety and efficacy of LSD-assisted psychotherapy in patients with anxiety associated with life-threatening diseases. Participants of this study were included in a prospective follow-up. 12 months after finishing LSD psychotherapy, 10 participants were tested for anxiety (STAI) and participated in a semi-structured interview. A Qualitative Content Analysis (QCA) was carried out on the interviews to elaborate about LSD effects and lasting psychological changes. None of the participants reported lasting adverse reactions. The significant benefits as measured with the STAI were sustained over a 12-month period. In the QCA participants consistently reported insightful, cathartic and interpersonal experiences, accompanied by a reduction in anxiety (77.8%) and a rise in quality of life (66.7%). Evaluations of subjective experiences suggest facilitated access to emotions, confrontation of previously unknown anxieties, worries, resources and intense emotional peak experiences a la Maslow as major psychological working mechanisms. The experiences created led to a restructuring of the person's emotional trust, situational understanding, habits and world view. LSD administered in a medically supervised psychotherapeutic setting can be safe and generate lasting benefits in patients with a life-threatening disease. Explanatory models for the therapeutic effects of LSD warrant further study.
For more Therapeutic Uses (Complete) data for LSD (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Hallucinogens

Mechanism of Action

The goal of the present study was to better delineate the mechanisms of action of the prototypical hallucinogen LSD. LSD (0.03, 0.1 and 0.3 mg/kg, s.c.) produced locomotor hyperactivity, disruption of /prepulse inhibition (PPI)/ and a number of behaviors indicative of 5-HT activation such as wet-dog shakes, back muscle contractions and forepaw treading. These various behavioral effects of LSD were studied in both Sprague-Dawley and Wistar rats, although with the exception of back muscle contractions which were more prominent in Sprague-Dawley rats, no major strain differences were detected. The PPI disruption induced by LSD (0.1 mg/kg) in Sprague-Dawley rats was completely reversed by pretreatment with the selective 5-HT(2A) antagonist MDL 100907 (0.5 and 1 mg/kg, s.c.). In contrast, pretreatment with antagonists at 5-HT(2C), (SB 242084 (0.5 mg/kg, i.p.)); 5-HT(2B/2C) (SDZ SER 082 (1 mg/kg, s.c.)); 5-HT(1A), ((+)-WAY 100135 (1 and 20 mg/kg, s.c.)) and 5-HT(6) receptors, (RO 04-6790 (30 mg/kg, i.p.)), all failed to influence LSD-induced disruption of PPI. The dopamine DA(2like) receptor antagonist, haloperidol (0.1 and 0.2 mg/kg, s.c.), was without effect against an LSD-induced disruption of PPI. Finally, selective blockade of 5-HT(2A) but not 5-HT(2C) receptors completely abolished the locomotor hyperactivity induced by LSD. These findings provide empirical evidence to support the view that the hallucinogenic effects of LSD are mediated by a direct agonist effect at 5-HT(2A) receptors.
... By genetically expressing /5-HT(2A) receptor (2AR)/ only in cortex, /investigators/show that 2AR-regulated pathways on cortical neurons are sufficient to mediate the signaling pattern and behavioral response to hallucinogens. Hallucinogenic and nonhallucinogenic 2AR agonists both regulate signaling in the same 2AR-expressing cortical neurons. However, the signaling and behavioral responses to the hallucinogens are distinct. While lisuride and LSD both act at 2AR expressed by cortex neurons to regulate phospholipase C, LSD responses also involve pertussis toxin-sensitive heterotrimeric G(i/o) proteins and Src. ...
Lysergic acid diethylamide (LSD) produces altered mood and hallucinations in humans and binds with high affinity to serotonin-2A (5-HT(2A)) receptors. Although LSD interacts with other receptors, the activation of 5-HT(2A) receptors is thought to mediate the hallucinogenic properties of LSD. The goal of this study was to identify the brain sites activated by LSD and to determine the influence of 5-HT(2A) receptors in this activation. Rats were pretreated with the 5-HT(2A) receptor antagonist MDL 100907 (0.3 mg/kg, i.p.) or vehicle 30 min prior to LSD (500 mg/kg, i.p.) administration and killed 3 hr later. Brain tissue was examined for Fos protein expression by immunohistochemistry. LSD administration produced a five- to eight-fold increase in Fos-like immunoreactivity in medial prefrontal cortex, anterior cingulate cortex, and central nucleus of amygdala. However, in dorsal striatum and nucleus accumbens no increase in Fos-like immunoreactivity was observed. Pretreatment with MDL 100907 completely blocked LSD-induced Fos-like immunoreactivity in medial prefrontal cortex and anterior cingulate cortex, but only partially blocked LSD-induced Fos-like immunoreactivity in amygdala. Double-labeled immunohistochemistry revealed that LSD did not induce Fos-like immunoreactivity in cortical cells expressing 5-HT(2A) receptors, suggesting an indirect activation of cortical neurons. These results indicate that the LSD activation of medial prefrontal cortex and anterior cingulate cortex is mediated by 5-HT(2A) receptors, whereas in amygdala 5-HT(2A) receptor activation is a component of the response. These findings support the hypothesis that the medial prefrontal cortex, anterior cingulate cortex, and perhaps the amygdala, are important regions involved in the production of hallucinations.
... The indoleamine hallucinogen D-lysergic acid diethylamide (LSD, which binds to 5-HT1A, 1B, 1D, 1E, 1F, 2A, 2C, 5, 6, 7, dopamine D1 and D2, and alpha1 and alpha2 adrenergic receptors), but not their non-hallucinogenic congeners, inhibited N-methyl-D-aspartate (NMDA)-induced inward current and NMDA receptor-mediated synaptic responses evoked by electrical stimulation of the forceps minor in pyramidal cells of the prefrontal cortical slices. The inhibitory effect of hallucinogens was mimicked by 5-HT in the presence of selective 5-HT1A and 5-HT3 receptor antagonists. The inhibitory action of ... LSD ... on the NMDA transmission was blocked by the 5-HT2A receptor antagonists R-(+)-alpha-(2, 3-dimethoxyphenyl)-1-[4-fluorophenylethyl]-4-piperidinethanol and ketanserin. However, at low concentrations ...LSD... only partially depressed the NMDA response, /and/ blocked the inhibitory effect of 5-HT, suggesting a partial agonist action. Whereas N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide (W-7, a calmodulin antagonist) and N-[2-[[[3-(4'-chlorophenyl)- 2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxy-benzenesulfonamide phosphate (KN-93, a Ca2+/CaM-KII inhibitor), but not the negative control 2-[N-4'methoxybenzenesulfonyl]amino-N-(4'-chlorophenyl)-2-propenyl-N -methylbenzylamine phosphate (KN-92), blocked the inhibitory action of LSD ..., the selective protein kinase C inhibitor chelerythrine was without any effect. /The authors/ conclude that phenethylamine and indoleamine hallucinogens may exert their hallucinogenic effect by interacting with 5-HT2A receptors via a Ca2+/CaM-KII-dependent signal transduction pathway as partial agonists and modulating the NMDA receptors-mediated sensory, perceptual, affective and cognitive processes.
For more Mechanism of Action (Complete) data for LSD (9 total), please visit the HSDB record page.

Vapor Pressure

2.04X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-37-3

Absorption Distribution and Excretion

Rapidly absorbed.
/LSD/ is converted metabolized in the liver via hydroxylation and glucuronidation, and excreted predominantly as a pharmacologically inactive compound.
When taken orally, the effects become apparent within about 30 minutes and may continue for 8 to 12 hours or more. The duration and intensity of effects are dose-dependent.
Following a dose of 160 ug to 13 subjects, plasma concentrations varied considerably up to 9 ug/L. Only about 1 % is excreted unchanged in the urine in 24 hours.
The qualitative and quantitative aspects of the metabolism and elimination of (14)C-LSD in the rat, guinea pig and rhesus monkey have been investigated. Rats given an i.p. dose (1 mg/kg) excreted 73% of the (14)C in the feces, 16% in the urine and 3.4% in the expired air as (14)CO2 in 96 hr. Guinea pigs similarly dosed, excreted 40% in the feces, 28% (urine) and 18% (expired (14)CO2) in 96 hr. Rhesus monkeys (0.15 mg/kg i.m.) eliminated 39% of the (14)C in the urine and 23% in the feces in 96 hr. Extensive biliary excretion of (14)C-LSD occurred in both the rat and guinea pig. Bile duct-cannulated rats excreted 68% of an i.v. dose (1.33 mg/kg) in the bile in 5 hr and the guinea pig 52% in 6 hr...
For more Absorption, Distribution and Excretion (Complete) data for LSD (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Three case reports are presented, including autopsy findings and toxicological screening results, which were tested positive for the potent hallucinogenic drug lysergic acid diethylamide (LSD). LSD and its main metabolites were quantified in brain tissue and femoral blood, and furthermore hematoma and urine when available. LSD, its main metabolite 2-oxo-3-hydroxy-LSD (oxo-HO-LSD), and iso-LSD were quantified in biological samples according to a previously published procedure involving liquid-liquid extraction and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). ...
Following a dose of 160 ug to 13 subjects ... in humans, LSD is extensively transformed in the liver by hydroxylation and glucuronide conjugation to inactive metabolites. ...A major metabolite found in urine is 2-oxylysergide.
The metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy lysergic acid diethylamide (O-H-LSD) was investigated in liver microsomes and cyropreserved hepatocytes from humans. Previous studies have demonstrated that O-H-LSD is present in human urine at concentrations 16-43 times greater than LSD, the parent compound. Additionally, these studies have determined that O-H-LSD is not generated during the specimen extraction and analytical processes or due to parent compound degradation in aqueous urine samples. However, these studies have not been conclusive in demonstrating that O-H-LSD is uniquely produced during in vivo metabolism. Phase I drug metabolism was investigated by incubating human liver microsomes and cryopreserved human hepatocytes with LSD. The reaction was quenched at various time points, and the aliquots were extracted using liquid partitioning and analyzed by liquid chromatography-mass spectrometry. O-H-LSD was positively identified in all human liver microsomal and human hepatocyte fractions incubated with LSD. In addition, O-H-LSD was not detected in any microsomal or hepatocyte fraction not treated with LSD nor in LSD specimens devoid of microsomes or hepatocytes. This study provides definitive evidence that O-H-LSD is produced as a metabolic product following incubation of human liver microsomes and hepatocytes with LSD.
The qualitative and quantitative aspects of the metabolism and elimination of (14)C-LSD in the rat, guinea pig and rhesus monkey have been investigated. ...(14)C-LSD is almost completely metabolized by all three species and little unchanged drug is excreted. The metabolites identified were 13- and 14-hydroxy-LSD and their glucuronic acid conjugates, 2-oxo-LSD, de-ethyl LSD and a naphthostyril derivative. There occur, however, important species differences in the nature and amounts of the various metabolites. In the rat and guinea pig the major metabolites were the glucuronic acid conjugates of 13- and 14-hydroxy-LSD which were found in both urine and bile. The guinea pig excreted significant amounts of 2-oxo-LSD in urine and bile. De-ethyl LSD was a minor urinary metabolite in both species. The metabolism of LSD appeared to be more complicated in the rhesus monkey. The urine contained at least nine metabolites of which four were identified as follows: 13- and 14-hydroxy-LSD (as glucuronic acid conjugates) de-ethyl LSD and a naphthostyril derivative. Unlike the rat and guinea pig the glucuronic acid conjugates of 13- and 14-hydroxy-LSD were only present in small amounts. Of the remaining five unidentified metabolites, three were major. The biliary metabolites of (14)C-iso-LSD in the rat have been studied and been shown to be similar to those produced from (14)C-LSD, namely 13- and 14-hydroxy-iso-LSD and their glucuronic acid conjugates and 2-oxo-iso-LSD.
For more Metabolism/Metabolites (Complete) data for LSD (7 total), please visit the HSDB record page.
LSD's effects normally last from 6 - 12 hours depending on dosage, tolerance, body weight and age. Its half-life in humans is 175 min. It is metabolized in the liver by NADH-dependent microsomal enzymes and its metabolites may be quantified in the urine. The major metabolite is 2-oxy-3-hydroxy-LSD. Other metabolites include 2-oxy-LSD, LAE, nor-LSD, di-hydroxy-LSD, 13- and 14-hydroxy-LSD as glucoronides, lysergic acid ethyl-2-hydroxyethylamide (LEO), and trioxylated LSD. (L1925, A2918)

Associated Chemicals

LSD tartrate; 17676-08-3

Wikipedia

Lysergic acid diethylamide

Biological Half Life

3 hours
Two micrograms per kilogram of LSD-25 was administered intravenously to five normal human subjects. The concentration of drug in plasma was determined serially over the subsequent 8 hours. LSD-25 was found to be present in human plasma in relatively large quantities during the period of peak effect. The half-life of LSD-25 in human plasma was calculated to be 175 min.
LSD has an elimination half life of about 2.5 hours.

Methods of Manufacturing

Methods for producing LSD are complex and require an experienced chemist. Several methods are known, but the majority use lysergic acid as the precursor. Lysergic acid itself is also often produced in clandestine laboratories using ergometrine or ergotamine tartrate as the starting material. ... Depending on the method used, other essential reagents include N,N-carbonyldi-imidazole, diethylamine or hydrazine.
Industrial preparation: Pioch, United States of America patent 2736728; Garbrecht, United States of America patent 2774763 (both to Lilly); Patelli, Bernardi, United States of America patent 3141887 (1964 to Farmitalia).

General Manufacturing Information

Synthetic derivative of lysergic acid. Only the D-form is active.
LSD is abused for its hallucinogenic effects. LSD is abused by teenagers and young adults in connection with 'raves', night club and concert settings.

Analytic Laboratory Methods

LSD may be detected in paper doses after extracting the drug into methanol. The extract is spotted onto filter paper, dried and examined under ultraviolet light (360 nm); LSD gives a strong blue fluorescence. Ehrlich's reagent (p-dimethyl-aminobenzaldehyde) gives a blue/purple color and may be applied after thin layer chromatography. HPLC with fluorescence detection or gas chromatography/mass spectrometry are used for confirmation or quantification. The major ions in the mass spectrum are m/z = 323, 221, 181, 222, 207, 72, 223 and 324.
DETERMINATION OF LSD IN DRUG POWDERS BY PAPER CHROMATOGRAPHIC SPECTROPHOTOMETRY @ 400 TO 200 NM.
ROOM-TEMPERATURE FLUORESCENCE & LOW-TEMP PHOSPHORESCENCE ANALYTICAL CURVES AND LIMITS OF DETECTION HAVE BEEN DETERMINED IN METHANOL-WATER SOLN FOR 9 HALLUCINOGENIC DRUGS INCL LSD. DETECTION LIMITS ARE VERY LOW, BETWEEN 1 AND 23 PPB.
THIN LAYER CHROMATOGRAPHY AND FLUOROMETRY WERE USED TO DETECT LSD IN POLICE SEIZURE MATERIALS.
For more Analytic Laboratory Methods (Complete) data for LSD (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

LC-MS determination in biological fluids.
Commercial immunoassays are available for the detection of LSD in urine at concentrations at or above 0.5 micrograms/L.
A radioimmunoassay (RIA) with a cutoff of 0.5 mg/mL for LSD-reative substances gave a positive test for the urine collected from /two volunteers who received LSD 1 ug/kg of body weight/ for up to 30 hours after administration. Two metabolites of LSD could be detected by a highly sensitive GC/MS assay in the urine specimens collected for up to 72 hr
High performance liquid chromatography combined with fluorescence detection has been used to detect LSD at urinary concentrations as low as 0.5 mg/mL. ... Capillary column gas chromatography and electron ionization mass spectrometry ... is also capable of measuring LSD concentrations as low as 0.5 mg/mL. However, neither of these assays is useful for detection of LSD in urine for more than about 12 hr after ingestion.
For more Clinical Laboratory Methods (Complete) data for LSD (20 total), please visit the HSDB record page.

Storage Conditions

This compound is a Schedule I DEA Controlled Substance and is to be stored according to State and Federal Regulations.
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.
Two studies have shown that LSD is stable in urine for more than a month when stored at or below room temperature and protected from direct sunlight or other sources of ultraviolet radiation.

Interactions

... This study aims to determine if parenteral injections of the hallucinogens LSD, d,l-2,5-dimethoxy-4-methylamphetamine, and 5-methoxy-dimethyltryptamine /to rabbits/ elicit the 5-HT(2A)-mediated behavior of head bobs and whether intrahippocampal injections of LSD would produce head bobs and enhance trace eyeblink conditioning. LSD was infused into the dorsal hippocampus just prior to each of eight conditioning sessions. One day after the last infusion of LSD,(+/-)-1(2, 5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI) was infused into the hippocampus to determine whether there had been a desensitization of the 5-HT(2A) receptor as measured by a decrease in DOI-elicited head bobs. Acute parenteral or intrahippocampal LSD elicited a 5-HT(2A) but not a 5-HT(2C)-mediated behavior, and chronic administration enhanced conditioned responding relative to vehicle controls. Rabbits that had been chronically infused with 3 or 10 nM per side of LSD during Pavlovian conditioning and then infused with DOI demonstrated a smaller increase in head bobs relative to controls. LSD produced its enhancement of Pavlovian conditioning through an effect on 5-HT(2A) receptors located in the dorsal hippocampus. The slight, short-lived enhancement of learning produced by LSD appears to be due to the development of desensitization of the 5-HT(2A) receptor within the hippocampus as a result of repeated administration of its agonist (LSD).
/Investigators/ report a case of grand mal convulsions following ingestion of LSD in conjunction with a therapeutic regimen of fluoxetine. Mr. A, 16 years old, had an unremarkable medical history, notable for the absence of a seizure disorder, and had been maintained without incident on a regimen of fluoxetine, 20 mg/day, for approximately 1 year. About 1 hr after consuming the second of two doses of "blotter" LSD (and 3 hr after the initial dose), he developed marked stupor. Emergency services were summoned. In transport to the hospital, the patient was observed to develop an apparent focal seizure involving the left arm and face, which progressed to a grand mal convulsion and responded to 10 mg i.v. of diazepam.
A case of severe limb ischemia predominating in the legs in a young female drug addict is reported. Arteriography revealed diffuse spasm of all arteries of the lower limbs associated with localized spasm along the profunda artery in particular. These appearances regressed on control angiography performed 10 days later. The treatment which associated volume expanders and intravenous vasodilatation agents (magnesium sulfate) led to rapid improvement in the clinical condition in 3 days. There were no long-term complications. The causative role of LSD was suggested by the history of greatly increased intake in the period before the onset of symptoms. LSD is a derivative of lysergic acid, the common nucleus of the derivative of the ergot of rye. Analysis of a sample dose taken by the patient showed a very large quantity of LSD and of lysergic acid and a very small amount of other ergot alkaloids known for their peripheral vasoconstrictor effects. ...
In human volunteers, 198 trials were made to determine the threshold dose for recognition of lysergic acid diethylamide (LSD-25) and the effect upon this of chlorpromazine and phenoxybenzamine. The threshold dose of LSD was determined to be 20 ug or 0.260 to 0.295 ug/kg. Chlorpromazine, in a dose of 25 mg., given 30 min beforehand or phenoxybenzamine, in a 10 mg. dose, given at the same time blocked recognition of the dose of LSD, i.e., raised the threshold. The same dose of chlorpromazine when given at the same time as or 30 minutes after LSD did not block recognition. Neither chlorpromazine in this dosage nor phenoxybenzamine in doses up to 30 mg. had any significant physiologic or subjective effect. The results suggest that the mechanisms through which these compounds block the recognition of LSD are different from those producing their peripheral autonomic effects.
For more Interactions (Complete) data for LSD (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
LSD ... decomposes in light and at high temperatures.

Dates

Last modified: 08-19-2023
GREINER T, BURCH NR, EDELBERG R: Psychopathology and psychophysiology of minimal LSD-25 dosage; a preliminary dosage-response spectrum. AMA Arch Neurol Psychiatry. 1958 Feb;79(2):208-10. [PMID:13497365]
AGHAJANIAN GK, BING OH: PERSISTENCE OF LYSERGIC ACID DIETHYLAMIDE IN THE PLASMA OF HUMAN SUBJECTS. Clin Pharmacol Ther. 1964 Sep-Oct;5:611-4. [PMID:14209776]
Papac DI, Foltz RL: Measurement of lysergic acid diethylamide (LSD) in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. J Anal Toxicol. 1990 May-Jun;14(3):189-90. [PMID:2374410]
Nichols DE: Hallucinogens. Pharmacol Ther. 2004 Feb;101(2):131-81. [PMID:14761703]
Jacobs BL, Heym J, Rasmussen K: Raphe neurons: firing rate correlates with size of drug response. Eur J Pharmacol. 1983 Jun 3;90(2-3):275-8. [PMID:6873185]

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